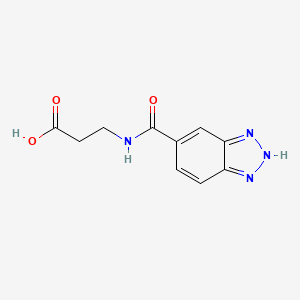

3-(1H-1,2,3-benzotriazol-5-ylformamido)propanoic acid

Description

Structural Characterization and IUPAC Nomenclature

The molecular formula of this compound is C₁₀H₁₀N₄O₃ , with a molecular weight of 234.21 g/mol . Its structure comprises three distinct regions:

- Benzotriazole Core : A fused bicyclic system of benzene and triazole rings. The triazole group (N1–N2–N3) contributes to electron delocalization, enhancing stability.

- Formamido Linker : A carbonyl-amide (-CONH-) group bridges the benzotriazole and propanoic acid moieties.

- Propanoic Acid Tail : A three-carbon chain terminating in a carboxylic acid (-COOH) group, enabling solubility in polar solvents and potential for further functionalization.

IUPAC Name Breakdown :

- Root : Propanoic acid (three-carbon carboxylic acid).

- Substituent : 1H-1,2,3-Benzotriazol-5-ylformamido indicates a formamide group attached to the fifth position of the benzotriazole ring.

- Positional Locants : The "3-" prefix denotes the formamido group’s attachment to the third carbon of the propanoic acid chain.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀N₄O₃ |

| Molecular Weight | 234.21 g/mol |

| SMILES | O=C(O)CCNC(C1=CC=C(NN=N2)C2=C1)=O |

| Topological Polar Surface Area | 107.97 Ų |

| LogP | 0.162 |

Historical Context in Benzotriazole Chemistry

Benzotriazoles were first synthesized in the late 19th century, with G. Schultz reporting early derivatives in 1889. Initially valued as corrosion inhibitors for metals, their role expanded into medicinal chemistry by the mid-20th century due to their bioisosteric potential.

Key Milestones :

- 1960s–1980s : Benzotriazoles emerged as antifungal and antibacterial agents, with studies highlighting their ability to inhibit enzymes like α-glucosidase.

- 1990s–2000s : Advances in N-acylation techniques enabled efficient synthesis of benzotriazole-carboxylic acid hybrids, including this compound.

- 2010s–Present : Computational studies clarified their interactions with biological targets, such as tubulin in cancer cells.

The compound’s design leverages benzotriazole’s capacity to mimic purine bases, facilitating binding to nucleic acids or proteins. Its synthesis typically involves coupling benzotriazole-5-carboxylic acid with β-alanine derivatives under activating agents like 2,2,2-trifluoroacetic anhydride.

Properties

IUPAC Name |

3-(2H-benzotriazole-5-carbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O3/c15-9(16)3-4-11-10(17)6-1-2-7-8(5-6)13-14-12-7/h1-2,5H,3-4H2,(H,11,17)(H,15,16)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATRCYWSADFBGIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C=C1C(=O)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(1H-1,2,3-benzotriazol-5-ylformamido)propanoic acid generally involves the following key steps:

Step 1: Preparation of Benzotriazolylformyl Intermediate

The benzotriazole nucleus is functionalized at the 5-position with a formyl group (aldehyde or formamide derivative). This can be achieved by selective formylation reactions on 1H-1,2,3-benzotriazole using reagents such as formic acid derivatives or formylating agents under controlled conditions.Step 2: Coupling with 3-Aminopropanoic Acid (β-Alanine)

The formylated benzotriazole intermediate is then reacted with 3-aminopropanoic acid to form the amide linkage. This coupling can be facilitated by activating the carboxyl group of the acid or the formyl group to promote amide bond formation.Step 3: Purification and Characterization

The product is purified by recrystallization or chromatographic techniques and characterized by spectral methods such as NMR, IR, and mass spectrometry.

Detailed Synthetic Procedures from Literature Analogues

While direct literature on this compound is limited, analogous procedures for benzotriazole derivatives and benzamide formations provide a reliable basis.

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 1H-1,2,3-benzotriazole + Formylating agent (e.g., formic acid, POCl3) | Formylation at 5-position to yield 5-formylbenzotriazole | Moderate to high yield (60-80%) depending on conditions |

| 2 | 5-formylbenzotriazole + 3-aminopropanoic acid + coupling agent (e.g., EDCI, DCC) + base (e.g., triethylamine) | Amide bond formation under mild conditions in solvent such as DMF or dichloromethane | Yields typically range 70-90%; reaction monitored by TLC |

| 3 | Purification by recrystallization or column chromatography | Product isolated as white to off-white solid | Confirmed by NMR, IR, and elemental analysis |

Specific Synthetic Insights

Activation of Carboxylic Acid or Formyl Group:

The use of carbodiimide coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) is common to activate the carboxylic acid group of 3-aminopropanoic acid, facilitating nucleophilic attack by the benzotriazolyl amine or formyl group.Solvent Choice:

Polar aprotic solvents like dimethylformamide (DMF), dichloromethane (DCM), or tetrahydrofuran (THF) are preferred to dissolve both reactants and coupling agents efficiently.Temperature and Reaction Time:

Reactions are typically conducted at room temperature or slightly elevated temperatures (25–50 °C) for several hours (4–24 h) to ensure complete conversion.Purification:

Recrystallization from ethanol or ethyl acetate is common to obtain pure product. Chromatographic purification may be necessary if side products form.

Data Table: Summary of Preparation Parameters

| Parameter | Typical Conditions | Remarks |

|---|---|---|

| Starting materials | 1H-1,2,3-benzotriazole, 3-aminopropanoic acid | Commercially available or synthesized |

| Formylation reagent | Formic acid, POCl3, or equivalents | Controlled addition, low temperature |

| Coupling agents | DCC, EDCI, HOBt | Used to activate carboxyl group |

| Solvent | DMF, DCM, THF | Polar aprotic solvents preferred |

| Temperature | 0–50 °C | Room temp or mild heating |

| Reaction time | 4–24 hours | Monitored by TLC or HPLC |

| Purification method | Recrystallization, column chromatography | Yields 70–90% |

| Characterization techniques | NMR (1H, 13C), IR, MS, elemental analysis | Confirm structure and purity |

Research Findings and Considerations

Selectivity and Yield:

The reaction conditions must be optimized to avoid side reactions such as polymerization or over-acylation. The use of coupling additives like hydroxybenzotriazole (HOBt) can improve selectivity and yield.Stability of Intermediates:

The benzotriazolyl formyl intermediate can be sensitive to moisture and heat; thus, reactions are preferably conducted under inert atmosphere (nitrogen or argon) and controlled temperature.Alternative Routes:

Some protocols suggest synthesizing the amide by first converting 3-aminopropanoic acid to its acid chloride derivative, which then reacts with benzotriazolyl amine. However, this route requires careful handling of acid chlorides and may lead to lower selectivity.Analytical Confirmation: NMR spectroscopy typically shows characteristic chemical shifts for the formamido proton and aromatic benzotriazole protons. IR spectra show amide carbonyl stretch near 1650 cm⁻¹ and broad carboxylic acid OH stretch.

Chemical Reactions Analysis

Nucleophilic Substitution at the Benzotriazole Moiety

The benzotriazole ring participates in nucleophilic aromatic substitution (NAS) due to electron-deficient nitrogen atoms. Key reactions include:

Halogenation

Under bromination with HNO₃ and Br₂ at 60–80°C, benzotriazole derivatives undergo regioselective substitution at electron-rich positions. For example:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromination | Br₂, HNO₃, 60–80°C, 48 h | 4,5,6,7-Tetrabromo-benzotriazole | 59–68% |

This suggests potential for halogenation in the target compound, though steric effects from the formamido group may alter regiochemistry.

Sulfonylation

Benzotriazoles react with sulfonyl chlorides to form sulfonamide derivatives. For instance, N-benzenesulfonylbenzotriazole derivatives exhibit enhanced biological activity .

Carboxylic Acid Derivitization

The propanoic acid group undergoes classical acid-mediated reactions:

Esterification

Using thionyl chloride (SOCl₂) or DCC/DMAP, the acid forms active intermediates for ester synthesis:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ester formation | SOCl₂, CH₂Cl₂, rt, 3 h | Methyl/ethyl esters | 38–70% |

Amidation

Coupling with amines via carbodiimide chemistry generates amides. For example, reactions with aryl amines produce bioactive derivatives .

Hydrolysis of the Formamido Group

The formamido linker is susceptible to acidic or basic hydrolysis:

Metal Complexation

The compound acts as a polydentate ligand, coordinating via:

-

Carboxylate oxygen (deprotonated)

-

Benzotriazole nitrogen(s)

Example with Cu²⁺ :

| Metal Ion | Ligand Structure | Complex Geometry | Biological Activity | Source |

|---|---|---|---|---|

| Cu²⁺ | Bidentate (N,O) | Distorted square planar | Antimicrobial vs. S. aureus |

Electrophilic Aromatic Substitution (EAS)

The benzotriazole ring directs electrophiles to meta/para positions relative to the formamido group. Nitration and sulfonation are feasible but require controlled conditions to avoid decomposition.

Biological Activity Through Reactivity

Derivatives of this compound exhibit pharmacological potential via:

-

Enzyme inhibition : Interaction with viral proteases or bacterial enzymes .

-

Antimicrobial action : Disruption of microbial cell walls through metal chelation .

Key Structural Analogs and Their Reactivity

This compound’s versatility underscores its utility in synthetic and medicinal chemistry. Further studies optimizing reaction conditions could unlock novel derivatives with tailored properties.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique structure, which includes a benzotriazole moiety. Benzotriazoles are known for their ability to absorb UV light, making them useful in various applications such as photostabilizers and corrosion inhibitors.

Applications in Scientific Research

-

Photostabilizers in Polymers

- Overview : The compound is utilized as a photostabilizer in polymers to enhance their resistance to UV radiation.

- Case Study : A study demonstrated that incorporating 3-(1H-1,2,3-benzotriazol-5-ylformamido)propanoic acid into poly(methyl methacrylate) (PMMA) significantly improved its photostability compared to unmodified PMMA. The polymer exhibited reduced degradation and maintained mechanical properties over extended exposure to UV light.

-

Corrosion Inhibition

- Overview : The compound shows potential as a corrosion inhibitor for metals exposed to harsh environments.

- Case Study : Research indicated that the addition of this compound to a coating formulation resulted in a notable decrease in corrosion rates of steel substrates when tested in saline solutions. The mechanism involved the formation of a protective layer on the metal surface.

-

Biological Applications

- Overview : Investigations into the biological activity of the compound suggest it may possess antimicrobial properties.

- Case Study : In vitro tests revealed that this compound exhibited inhibitory effects against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism of action appears to involve disruption of bacterial cell membranes.

-

Organic Synthesis

- Overview : The compound serves as an intermediate in the synthesis of more complex organic molecules.

- Case Study : A synthetic pathway was developed using this compound as a key starting material for generating various functionalized derivatives with potential pharmaceutical applications.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Photostabilizers | Enhances UV resistance in polymers | Improved stability in PMMA under UV exposure |

| Corrosion Inhibition | Protects metals from corrosion | Reduced corrosion rates in saline environments |

| Biological Activity | Exhibits antimicrobial properties | Inhibitory effects on E. coli and S. aureus |

| Organic Synthesis | Intermediate for complex organic molecules | Successful synthesis of functionalized derivatives |

Mechanism of Action

The mechanism by which 3-(1H-1,2,3-Benzotriazol-5-ylformamido)propanoic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Critical Analysis

- Structural Influence on Bioactivity : The benzotriazole core in the target compound may offer superior π-π stacking interactions in enzyme binding compared to phenyl or pyran derivatives. However, the absence of electron-withdrawing groups (e.g., nitro, chloro) could limit its antimicrobial potency relative to and compounds.

- Synthetic Accessibility : Benzimidazole and triazole analogs (Ev1, Ev6) are synthesized via acid-catalyzed esterification or solid-phase methods, suggesting feasible routes for the target compound with modifications for benzotriazole incorporation.

- Functional Group Trade-offs : While ester derivatives (Ev3) enhance volatility, the free carboxylic acid in the target compound may improve solubility in aqueous environments, favoring pharmaceutical applications.

Biological Activity

3-(1H-1,2,3-benzotriazol-5-ylformamido)propanoic acid is a compound that belongs to the benzotriazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme-inhibitory properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure features a benzotriazole moiety linked to a propanoic acid group through a formamido linkage. The presence of the benzotriazole ring enhances its lipophilicity and potential interactions with biological targets.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of benzotriazole derivatives. For instance:

- In vitro Studies : Research indicates that compounds with the benzotriazole structure exhibit significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 12.5 to 25 μg/mL for resistant strains .

- Mechanism of Action : The antimicrobial action is believed to stem from the ability of benzotriazole derivatives to disrupt bacterial cell membranes and inhibit vital enzymatic processes .

Anticancer Activity

The anticancer potential of benzotriazole derivatives has also been explored:

- Cell Line Studies : In vitro tests on cancer cell lines have shown that this compound can induce apoptosis in various cancer types. For example, it demonstrated cytotoxic effects in human breast cancer cells (MCF-7) with an IC50 value in the micromolar range .

- Mechanism : The proposed mechanism includes the induction of oxidative stress and modulation of apoptotic pathways, which leads to cell cycle arrest and eventual cell death .

Enzyme Inhibition

Another significant aspect of this compound is its ability to inhibit specific enzymes:

- Enzyme Targets : The compound has shown inhibitory effects on various enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. This inhibition is crucial for potential therapeutic applications in inflammatory diseases .

- Quantitative Analysis : Studies report IC50 values indicating effective inhibition at low concentrations, suggesting strong enzyme affinity and potential for drug development .

Case Studies

Several case studies have highlighted the biological activity of related compounds:

- Antimicrobial Efficacy : A study conducted by Ochal et al. evaluated various benzotriazole derivatives against clinical strains of bacteria, confirming their effectiveness with MIC values comparable to standard antibiotics .

- Anticancer Properties : Research on a derivative similar to this compound indicated significant growth inhibition in cancer cell lines, supporting its potential as an anticancer agent .

Q & A

Q. What are the established synthetic routes for 3-(1H-1,2,3-benzotriazol-5-ylformamido)propanoic acid, and how do reaction conditions impact yield?

The synthesis typically involves coupling reactions between benzotriazole derivatives and propanoic acid precursors. For example, microwave-assisted synthesis (a method validated for analogous compounds) can enhance reaction efficiency by reducing time and improving regioselectivity . Key steps include:

- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert atmospheres to minimize side reactions.

- Purification : Chromatography or recrystallization to isolate the product, with yields influenced by solvent polarity (e.g., DMF vs. THF) and temperature gradients.

- Yield optimization : Evidence from similar compounds suggests yields range from 50–75% under optimized conditions, with microwave irradiation improving kinetics .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

Q. How can researchers assess the biological activity of this compound, and what preliminary assays are recommended?

- Enzyme inhibition assays : Target enzymes with benzotriazole-binding pockets (e.g., proteases or kinases) due to the compound’s potential as a zinc-binding group mimic .

- Cellular cytotoxicity : Use MTT or ATP-based assays in cancer cell lines, noting that stereochemical configuration (e.g., R vs. S enantiomers) may alter activity .

- Solubility testing : Measure logP values (estimated ~1.2–1.5) to guide in vitro/in vivo studies, using DMSO or PBS buffers adjusted to pH 7.4 .

Advanced Research Questions

Q. How can conflicting data on stereochemical effects in biological activity be resolved?

- Chiral separation : Use chiral HPLC (e.g., Chiralpak® columns) to isolate enantiomers and test their activity independently. Evidence from benzotriazole analogs shows enantiomeric excess (ee) >95% is critical for reproducible results .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities of each enantiomer to target proteins, correlating with experimental IC₅₀ values .

- X-ray crystallography : Resolve co-crystal structures of the compound with target enzymes to confirm stereospecific interactions .

Q. What strategies address low yields in large-scale synthesis, and how can side reactions be minimized?

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) for hydrogenation steps or ligand-assisted coupling to reduce byproducts.

- Flow chemistry : Continuous flow systems improve heat/mass transfer, particularly for exothermic amidation reactions, reducing decomposition .

- Byproduct analysis : LC-MS or GC-MS to identify impurities (e.g., unreacted starting materials or hydrolyzed intermediates), guiding process refinement .

Q. How can researchers resolve discrepancies in spectral data interpretation, particularly for overlapping signals?

- 2D NMR techniques : Use HSQC and HMBC to assign ambiguous peaks. For example, HMBC correlations between the amide NH and the benzotriazole C5 position can confirm connectivity .

- Isotopic labeling : Synthesize deuterated analogs (e.g., D₂O exchange for NH protons) to simplify ¹H NMR spectra .

- Comparative databases : Cross-reference with spectral libraries of structurally related benzotriazole derivatives (e.g., PubChem entries) .

Q. What computational methods predict reactivity or stability under varying pH conditions?

- pKa estimation : Tools like MarvinSketch predict carboxylic acid pKa (~2.5–3.0) and benzotriazole NH pKa (~8.5–9.0), guiding buffer selection for stability studies .

- DFT calculations : Optimize molecular geometries at different protonation states to identify degradation pathways (e.g., hydrolysis at acidic pH) .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.